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molecular formula C8H17N3O2 B185935 2-(2-Piperazin-1-ylethoxy)acetamide CAS No. 197968-56-2

2-(2-Piperazin-1-ylethoxy)acetamide

Cat. No. B185935
M. Wt: 187.24 g/mol
InChI Key: YBFVLFFNIMSQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255487B1

Procedure details

II.2.1. 13.9 g (0.05 mol) of 2-(4-benzyl-1-piperazinyl)ethoxyacetamide prepared in Example I.2.1. and 139 ml of ethanol are introduced into a 250 ml three-necked round-bottomed flask fitted with a water-cooled condenser and a mechanical stirrer. 1.4 g o palladium on-charcoal (10% by weight) and 15.8 g of ammonium formate are then added. The mixture is heated at 30° C. for 30 minutes, and then at 40° C. for 1 hour, and again at 60° C. for 30 minutes. The mixture is allowed to cool to 40° C. and is filtered through diatomaceous earth (dicalite). The palladium is washed with ethanol. The filtrate is concentrated on a rotary evaporator under reduced pressure. 9.5 g (100%) of 2-(1-piperazinyl)ethoxyacetamide are obtained in the form of a colorless oil which crystallizes.
Name
2-(4-benzyl-1-piperazinyl)ethoxyacetamide
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][O:16][CH2:17][C:18]([NH2:20])=[O:19])[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)C.C([O-])=O.[NH4+]>[Pd].O>[N:11]1([CH2:14][CH2:15][O:16][CH2:17][C:18]([NH2:20])=[O:19])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
2-(4-benzyl-1-piperazinyl)ethoxyacetamide
Quantity
13.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCOCC(=O)N
Step Two
Name
Quantity
139 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
15.8 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled condenser and a mechanical stirrer
WAIT
Type
WAIT
Details
again at 60° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40° C.
FILTRATION
Type
FILTRATION
Details
is filtered through diatomaceous earth (dicalite)
WASH
Type
WASH
Details
The palladium is washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated on a rotary evaporator under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCNCC1)CCOCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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